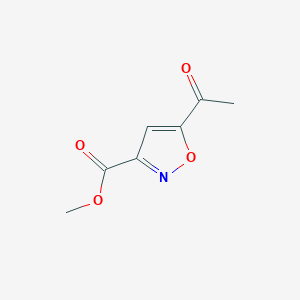

Methyl 5-acetyl-1,2-oxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-acetyl-1,2-oxazole-3-carboxylate” is a chemical compound with the molecular formula C7H7NO4 . It has a molecular weight of 169.14 . The compound is also known by its IUPAC name, methyl 5-acetylisoxazole-3-carboxylate .

Synthesis Analysis

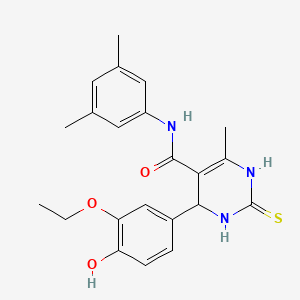

The synthesis of “Methyl 5-acetyl-1,2-oxazole-3-carboxylate” and similar compounds often involves metal-free synthetic routes . These methods are considered more eco-friendly and cost-effective compared to traditional metal-catalyzed reactions . For instance, one synthetic method employs a (3 + 2) cycloaddition reaction .Molecular Structure Analysis

The molecular structure of “Methyl 5-acetyl-1,2-oxazole-3-carboxylate” can be represented by the InChI code: 1S/C7H7NO4/c1-4(9)6-3-5(8-12-6)7(10)11-2/h3H,1-2H3 . This indicates the presence of a five-membered heterocyclic moiety in the compound .Chemical Reactions Analysis

“Methyl 5-acetyl-1,2-oxazole-3-carboxylate” can undergo various chemical reactions. For instance, it can participate in 1,3-dipolar cycloaddition reactions . In one such reaction, the compound was reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 hours .Physical And Chemical Properties Analysis

“Methyl 5-acetyl-1,2-oxazole-3-carboxylate” is a solid compound . It has a SMILES string representation of O=C(OC)C1=NOC©=C1 . The compound is stable under normal temperatures and pressures .Scientific Research Applications

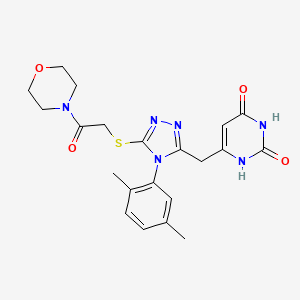

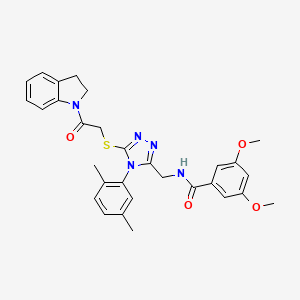

- Biological Activities : Oxazole derivatives, including Methyl 5-acetyl-1,2-oxazole-3-carboxylate, exhibit a broad range of pharmacological properties. These include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

- Magnetic Nanocatalysts : Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, have been used as catalysts for the synthesis of oxazole derivatives. These nanocatalysts offer high stability, easy separation, and efficient catalytic performance .

Medicinal Chemistry and Drug Discovery

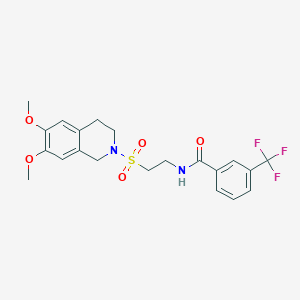

Catalysis and Organic Synthesis

Safety and Hazards

The compound is associated with certain safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

methyl 5-acetyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4(9)6-3-5(8-12-6)7(10)11-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTXSJIHDVYLSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-acetyl-1,2-oxazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2545066.png)

![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2545077.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2545082.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)